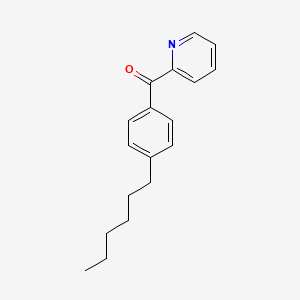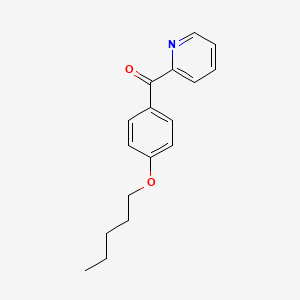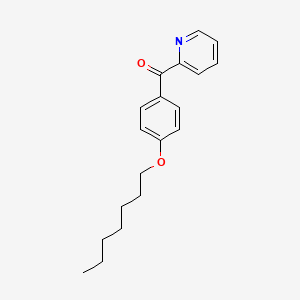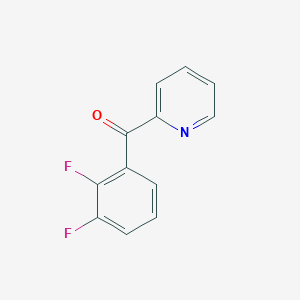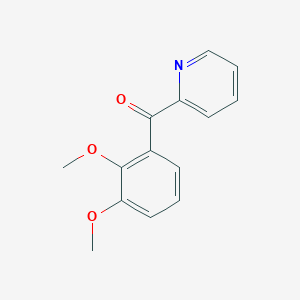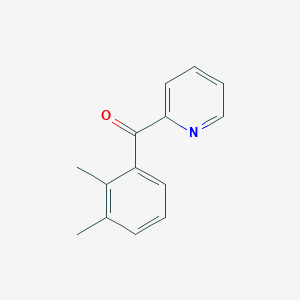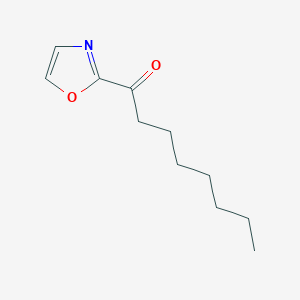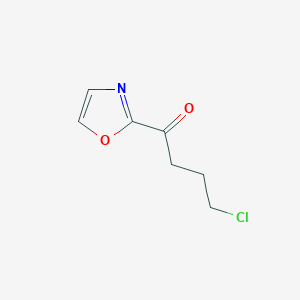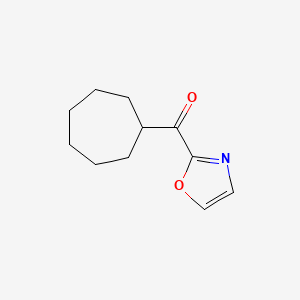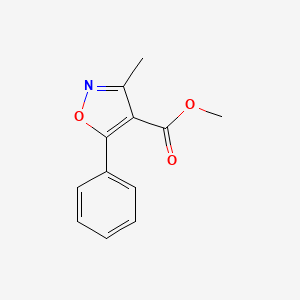
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
作用机制
Target of Action
Similar compounds have been found to target proteins like mtb protein-tyrosine-phosphatase (mptp), a virulence factor secreted by mycobacterium tuberculosis into host macrophages .
Mode of Action
It is known that similar compounds interact with their targets, compromising the immune response of the host and assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to the immune response of host macrophages .
Result of Action
Similar compounds have been found to compromise the immune response of the host, assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .
Action Environment
It is known that environmental factors can influence the efficacy and stability of similar compounds .
生化分析
Biochemical Properties
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with microtubules, causing mitosis arrest and leading to cell death . Additionally, it has shown potential as an anti-TB agent by interacting with Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of trehalose monomycolates across the cell membrane of Mycobacterium tuberculosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause mitosis arrest by antagonizing microtubules, leading to cell death . This compound also exhibits cytotoxic effects on leukemia HL-60 cells by affecting the expression of p21 WAF-1, Bax, and Bcl-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it interacts with microtubules, causing mitosis arrest and subsequent cell death . Additionally, it inhibits the function of Mycobacterial membrane protein Large 3 (MmpL3), disrupting the transport of trehalose monomycolates and affecting cell wall biosynthesis in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under various conditions, maintaining its biological activity over time. Long-term studies have shown that it continues to exert its cytotoxic effects on cells, leading to sustained mitosis arrest and cell death .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-TB activity and cytotoxicity against cancer cells. At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound have been associated with significant toxicity in Vero cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes cyclization with the help of NH2OH·HCl in methanolic conditions to yield methyl 5-phenylisoxazole-3-carboxylate . This compound also interacts with hydrazine hydrate, leading to the formation of 5-phenylisoxazole-3-carbohydrazide .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with Mycobacterial membrane protein Large 3 (MmpL3), facilitating its transport across the cell membrane of Mycobacterium tuberculosis . This interaction is crucial for its anti-TB activity.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It has been found to localize within microtubules, where it exerts its antagonistic effects, leading to mitosis arrest and cell death . Additionally, its interaction with Mycobacterial membrane protein Large 3 (MmpL3) suggests its localization within the cell membrane of Mycobacterium tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride oxime with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then refluxed in methanol to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid.
Reduction: 3-Methyl-5-phenyl-isoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but lacks the ester group.
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester: Contains additional halogen substitutions.
Uniqueness
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJNJDZAQVBQKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628526 |
Source


|
| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773876-11-2 |
Source


|
| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
